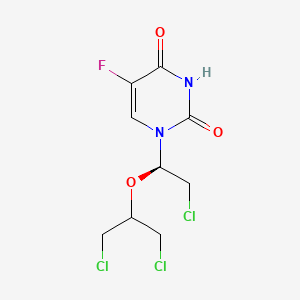
2',3',5'-Trichloro-2',3'-5'-trideoxy-5-fluoro-2',3'-secouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’,5’-Trichloro-2’,3’-5’-trideoxy-5-fluoro-2’,3’-secouridine is a synthetic nucleoside analog This compound is characterized by the presence of chlorine and fluorine atoms, which are substituted at specific positions on the nucleoside structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Trichloro-2’,3’-5’-trideoxy-5-fluoro-2’,3’-secouridine typically involves multiple steps, starting from a suitable nucleoside precursor. The process includes chlorination and fluorination reactions under controlled conditions. Common reagents used in these reactions include thionyl chloride, hydrogen fluoride, and other halogenating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’,5’-Trichloro-2’,3’-5’-trideoxy-5-fluoro-2’,3’-secouridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2’,3’,5’-Trichloro-2’,3’-5’-trideoxy-5-fluoro-2’,3’-secouridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2’,3’,5’-Trichloro-2’,3’-5’-trideoxy-5-fluoro-2’,3’-secouridine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity or interfere with nucleic acid synthesis, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’,3’,5’-Trichloro-2’,3’-5’-trideoxy-5-fluoro-2’,3’-secouridine
- 2’,3’,5’-Trichloro-2’,3’-5’-trideoxy-5-fluoro-2’,3’-secouridine analogs
Uniqueness
2’,3’,5’-Trichloro-2’,3’-5’-trideoxy-5-fluoro-2’,3’-secouridine is unique due to its specific halogen substitutions, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to other nucleoside analogs.
Eigenschaften
CAS-Nummer |
117638-35-4 |
|---|---|
Molekularformel |
C9H10Cl3FN2O3 |
Molekulargewicht |
319.5 g/mol |
IUPAC-Name |
1-[(1R)-2-chloro-1-(1,3-dichloropropan-2-yloxy)ethyl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10Cl3FN2O3/c10-1-5(2-11)18-7(3-12)15-4-6(13)8(16)14-9(15)17/h4-5,7H,1-3H2,(H,14,16,17)/t7-/m1/s1 |
InChI-Schlüssel |
BLJTVCJDXYBUEH-SSDOTTSWSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C(CCl)OC(CCl)CCl)F |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1[C@@H](CCl)OC(CCl)CCl)F |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C(CCl)OC(CCl)CCl)F |
Key on ui other cas no. |
117638-35-4 |
Synonyme |
2',3',5'-trichloro-2',3'-5'-trideoxy-5-fluoro-2',3'-secouridine TTFSU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















